Preaustinoid B
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Overview
Description
Preaustinoid B is a natural product found in Penicillium with data available.
Scientific Research Applications
1. Potential in Antimicrobial Activity
Preaustinoid B, along with its counterpart preaustinoid A, was isolated from a strain of Penicillium found in association with Melia azedarach. These compounds exhibited moderate bacteriostatic effects against several bacterial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus sp. This suggests a potential application of this compound in antimicrobial research (Santos & Rodrigues-Fo, 2002).
2. Biosynthetic Intermediates in Compound Development
Further studies on Penicillium sp. led to the isolation of additional meroterpenes, including preaustinoid B2. These compounds are considered to be biosynthetic intermediates, potentially leading to the development of other chemically significant compounds like Austin (Fill et al., 2007).
3. Chemoprevention and Cancer Research
Although not directly linked to this compound, research into similar compounds like retinoids has shown significant potential in cancer chemoprevention. This illustrates a broader context where structurally related compounds, like preaustinoids, might have applications in cancer research and prevention (Palo & Formelli, 1995).
4. Role in Preclinical and Pharmacological Studies
Preclinical studies, essential in drug development, offer a context for evaluating compounds like this compound. These studies provide insights into pharmacological effects, laying the groundwork for clinical applications and understanding the risk-benefit ratios of new compounds (Serabian & Huang, 2010).
Properties
Molecular Formula |
C26H36O6 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
methyl (2R,10R,14R)-14-acetyl-14-hydroxy-2,6,6,10,13-pentamethyl-16-methylidene-7,15-dioxotetracyclo[11.2.1.02,11.05,10]hexadecane-1-carboxylate |
InChI |
InChI=1S/C26H36O6/c1-14-24(7)13-17-22(5)11-10-18(28)21(3,4)16(22)9-12-23(17,6)25(14,20(30)32-8)19(29)26(24,31)15(2)27/h16-17,31H,1,9-13H2,2-8H3/t16?,17?,22-,23+,24?,25?,26+/m0/s1 |
InChI Key |
DXAQFFJRJPDSIQ-UFMKZKCMSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C(=O)C2(C(=C)C1(CC3[C@]2(CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)OC)O |
Canonical SMILES |
CC(=O)C1(C(=O)C2(C(=C)C1(CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)OC)O |
Synonyms |
preaustinoid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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